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Compound of Interest

Compound Name: Lactoferrin (17-41) acetate

Cat. No.: B15566090 Get Quote

Introduction

Lactoferrin (17-41), also known as Lactoferricin B, is a 25-amino acid peptide fragment derived

from the N-terminal region of bovine lactoferrin.[1][2] This peptide has garnered significant

interest within the scientific and pharmaceutical communities due to its potent antimicrobial

properties against a broad spectrum of pathogens, including bacteria and fungi, as well as its

potential antitumor activities.[2][3] The synthesis of Lactoferrin (17-41) is efficiently achieved

through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. This methodology

allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid

resin support, facilitating the purification process by simple filtration and washing steps.

Principle of the Method

The solid-phase synthesis of Lactoferrin (17-41) acetate is based on the

Fluorenylmethyloxycarbonyl (Fmoc) strategy. The synthesis commences from the C-terminus

of the peptide, which is anchored to a Rink amide resin. This resin, upon cleavage, yields a C-

terminal amide, a common feature in many biologically active peptides. The synthesis cycle for

each amino acid consists of two main steps: the removal of the temporary Fmoc protecting

group from the N-terminal amino acid of the growing peptide chain, followed by the coupling of

the next Fmoc-protected amino acid. This cycle is repeated until the entire peptide sequence is

assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups

are simultaneously removed. The crude peptide is then purified to a high degree using reverse-

phase high-performance liquid chromatography (RP-HPLC).
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Experimental Protocol
This protocol outlines the manual solid-phase synthesis of Lactoferrin (17-41) acetate.

Materials and Reagents

Rink Amide Resin

N-α-Fmoc-protected amino acids

N,N'-Dicyclohexylcarbodiimide (DCC)

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIEA)

4-Methylpiperidine in Dimethylformamide (DMF)

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Methanol (MeOH)

Trifluoroacetic acid (TFA)

Phenol

Triisopropylsilane (TIS)

Diethylether, cold

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Equipment
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Peptide synthesis vessel

Shaker

Vacuum filtration apparatus

Lyophilizer

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Mass Spectrometer

Synthesis Workflow
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Rink Amide Resin

Resin Swelling in DMF

Fmoc Deprotection
(20% 4-Methylpiperidine in DMF)

DMF Wash

Amino Acid Coupling
(Fmoc-AA-OH, DCC/6-Cl-HOBt)

DMF Wash

Repeat for all 25 Amino Acids

Next Cycle

Final Wash (DCM, MeOH)
and Drying

Synthesis Complete

Cleavage from Resin
(TFA/Phenol/TIS/H2O)

Precipitation in Cold Diethyl Ether

Purification by RP-HPLC

Characterization
(Mass Spectrometry)

Lyophilization

Lactoferrin (17-41) Acetate

Click to download full resolution via product page

Step-by-Step Protocol
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Resin Preparation: Swell the Rink amide resin in DMF for 1 hour in the reaction vessel.

Fmoc Deprotection:

Drain the DMF from the resin.

Add a solution of 20% 4-methylpiperidine in DMF to the resin.

Agitate for 5 minutes. Drain and repeat for another 15 minutes.

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Amino Acid Coupling:

In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with DCC (3

equivalents) and 6-Cl-HOBt (3 equivalents) in DMF for 10 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture at room temperature for 2-4 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete reaction), repeat the coupling step.

Wash the resin with DMF (5 times).

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Lactoferrin (17-

41) sequence.

Final Deprotection and Washing:

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

Wash the peptidyl-resin with DMF, DCM, and Methanol, and then dry under vacuum.

Cleavage and Deprotection:

Treat the dried peptidyl-resin with a cleavage cocktail of TFA/phenol/TIS/H₂O

(90:2.5:2.5:5, v/v/v/v) for 2 hours.[4]
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Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of TFA.

Peptide Precipitation and Lyophilization:

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, and discard the ether.

Wash the peptide pellet with cold diethyl ether.

Lyophilize the crude peptide to obtain a white powder.

Purification:

Purify the crude peptide by RP-HPLC on a C18 column.[1][4]

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

[4]

Collect the fractions containing the desired peptide.

Characterization:

Confirm the identity of the purified peptide by mass spectrometry.

Assess the purity of the final product by analytical RP-HPLC. Purity should be >95%.[5]

Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis
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Reagent/Material Function
Typical Excess
(equivalents)

Rink Amide Resin
Solid support for peptide

synthesis
1

Fmoc-Amino Acids Building blocks of the peptide 3-5

DCC/6-Cl-HOBt or HBTU/DIEA Activating/Coupling agents 3-5

20% 4-Methylpiperidine in

DMF
Fmoc deprotection N/A

TFA/Phenol/TIS/H₂O
Cleavage and side-chain

deprotection
N/A

Table 2: Typical RP-HPLC Purification Parameters

Parameter Value

Column C18 stationary phase

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient Linear gradient from 5% to 70% Solvent B

Flow Rate
Typically 1-2 mL/min for analytical, higher for

preparative

Detection UV at 214 nm and 280 nm

Table 3: Quality Control Specifications
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Analysis Specification

Appearance White to off-white lyophilized powder

Purity (by RP-HPLC) ≥ 95%

Identity (by Mass Spectrometry) Corresponds to the theoretical mass

Solubility Soluble in water

Conclusion
The solid-phase peptide synthesis protocol detailed above provides a robust and reliable

method for obtaining high-purity Lactoferrin (17-41) acetate for research and development

purposes. The use of Fmoc chemistry on a Rink amide resin, followed by RP-HPLC

purification, ensures a high-quality final product suitable for biological and pharmaceutical

studies. Careful monitoring of the coupling steps and adherence to the outlined purification

procedures are critical for achieving the desired purity and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Solid-Phase Synthesis of Lactoferrin
(17-41) Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566090#lactoferrin-17-41-acetate-solid-phase-
peptide-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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